Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-
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Overview
Description
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- is a chemical compound with potential applications in scientific research.
Mechanism of Action
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- exerts its effects by binding to and blocking the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been implicated in several neurological and psychiatric disorders. By blocking this receptor, Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- can modulate dopamine signaling and potentially provide therapeutic benefits in these disorders.
Biochemical and Physiological Effects:
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has been found to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a D3 receptor antagonist. It has also been found to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has several advantages and limitations for lab experiments. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments, as it may interact with other receptors or pathways that are not specifically targeted by the compound.
Future Directions
There are several future directions for research on Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-. One potential direction is to explore its therapeutic potential in neurological and psychiatric disorders, particularly those that involve dysfunction of the dopamine D3 receptor. Another direction is to investigate its cognitive-enhancing effects and potential applications in the treatment of cognitive disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to identify potential off-target effects that may limit its usefulness in certain experiments.
Synthesis Methods
The synthesis of Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- involves several steps. Firstly, 3,4,5-trimethoxybenzaldehyde is reacted with N-butyl-8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxamide in the presence of acetic acid and sodium acetate to form the corresponding imine. This imine is then reduced with sodium borohydride to give the desired product.
Scientific Research Applications
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Its ability to selectively target the D3 receptor makes it a valuable tool for studying the role of this receptor in these disorders.
properties
CAS RN |
171261-29-3 |
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Product Name |
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- |
Molecular Formula |
C22H35ClN2O4 |
Molecular Weight |
427 g/mol |
IUPAC Name |
N-butyl-3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C22H34N2O4.ClH/c1-6-7-10-24(18-13-16-8-9-17(14-18)23(16)2)22(25)15-11-19(26-3)21(28-5)20(12-15)27-4;/h11-12,16-18H,6-10,13-14H2,1-5H3;1H |
InChI Key |
BURNBRAXPYADFI-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Canonical SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
synonyms |
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trim ethoxy-, monohydrochloride, endo- |
Origin of Product |
United States |
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